1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly known as 5-methyluridine (m5U), is a pyrimidine nucleoside analog. Its structure comprises a β-D-ribofuranose sugar moiety (oxolane ring) with stereochemical configurations (2R,3R,4S) and a 5-methyl-substituted uracil base . This compound is a naturally occurring RNA modification, playing roles in RNA stability, translation, and cellular stress responses . Key physicochemical properties include a molecular weight of 283.24 g/mol, hydrogen bond donor/acceptor counts of 3/7, and a polar surface area of 114 Ų .
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5-,6+,8+/m0/s1 |
InChI Key |
ILPQVLSHRQDSNB-SHYZEUOFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Molecular Formula: C9H12N2O5
- Molecular Weight: Approximately 228.20 g/mol (based on related nucleoside structures)
- Structural Features: Pyrimidine-2,4-dione base (thymine) attached to a tetrahydrofuran (oxolane) sugar ring with hydroxyl groups at positions 3 and 4, with defined stereochemistry (2R,3R,4S) on the sugar ring.
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the glycosylation of the pyrimidine base (thymine) with a suitably protected sugar derivative, followed by deprotection steps to yield the final nucleoside.
Detailed Synthetic Routes
Glycosylation of Thymine with Protected Sugar Derivatives
-
- Activation of the sugar moiety using Lewis acids (e.g., trimethylsilyl triflate) or other glycosyl donors (e.g., halogenated sugars)
- Use of silylated thymine (e.g., N,O-bis(trimethylsilyl)thymine) to enhance nucleophilicity at N1 position
- Solvents: Anhydrous acetonitrile or dichloromethane under inert atmosphere
- Temperature: Typically 0°C to room temperature to control stereochemistry and minimize side reactions
Deprotection and Purification
- Removal of protective groups (acetyl, benzoyl, or silyl groups) by mild basic hydrolysis (e.g., methanolic ammonia or sodium methoxide in methanol) or acidic conditions depending on protecting groups used
- Purification by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure nucleoside.
Representative Experimental Data
| Step | Conditions & Reagents | Yield (%) | Notes |
|---|---|---|---|
| Glycosylation | Thymine + 2,3,5-tri-O-acetyl-β-D-ribofuranose; TMSOTf catalyst; CH2Cl2; 0°C to RT | 70-85 | β-anomer favored due to neighboring group participation |
| Deprotection | Methanolic ammonia; RT; 12-24 h | 80-90 | Complete removal of acetyl groups |
| Purification | Silica gel chromatography | - | High purity (>98%) confirmed by NMR and HPLC |
Alternative Synthetic Approaches
Enzymatic Synthesis
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- ^1H and ^13C NMR to confirm sugar ring stereochemistry and base attachment
- Coupling constants and chemical shifts indicative of β-glycosidic linkage and hydroxyl group positions
-
- Molecular ion peak consistent with molecular weight of nucleoside (approx. 228 g/mol)
- Fragmentation patterns supporting structure
High-Performance Liquid Chromatography (HPLC):
- Purity assessment and separation of anomers or impurities
-
- Measurement to confirm stereochemistry of sugar moiety
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chemical Glycosylation | Protected sugar + silylated thymine + Lewis acid catalyst | High yield, scalable, stereocontrolled | Requires protection/deprotection steps |
| Enzymatic Synthesis | Nucleoside phosphorylase + sugar phosphate + thymine | Mild conditions, stereospecific | Enzyme availability, substrate specificity |
| Post-Synthetic Modification | Selective protection + substitution reactions | Structural diversity | Multi-step, possible low yields |
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium azide, and bromoisocyanuric acid monosodium salt . The reactions are typically carried out in solvents such as water and acetonitrile under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Therapeutics
Zidovudine (AZT)
- Structure : 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
- Key Differences : AZT replaces the 3'-hydroxyl group of thymidine with an azido (-N₃) group, altering its mechanism as a chain-terminating reverse transcriptase inhibitor .
- Applications : FDA-approved for HIV/AIDS treatment.
- Toxicity : Mitochondrial toxicity due to inhibition of DNA polymerase γ .
- Molecular Weight : 267.24 g/mol .
Stavudine (d4T)
- Structure : 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
- Key Differences : Unsaturated dihydrofuran ring instead of a ribose-like oxolane.
- Applications : HIV treatment; lower bioavailability compared to AZT .
- Toxicity : Higher risk of lipoatrophy and neuropathy .
Telbivudine
Pyrimidine Nucleoside Derivatives in Oncology
Doxifluridine
- Structure : 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione.
- Key Differences : 5-fluorouracil (5-FU) prodrug with a fluorine substitution at C5 of the pyrimidine ring .
- Applications : Oral chemotherapeutic agent for colorectal and breast cancers .
- Molecular Weight : 309.4 g/mol .
4',5'-Didehydro-5'-deoxy-5-methyluridine
Comparative Analysis Table
Research Findings and Mechanistic Insights
- m5U vs. Antivirals : Unlike AZT and d4T, m5U lacks chain-terminating modifications, allowing its incorporation into RNA without disrupting replication. Its 3',4'-dihydroxy groups are critical for RNA polymerase recognition .
- Stereochemical Impact : Telbivudine’s β-L configuration enhances selectivity for HBV polymerase over human enzymes, reducing toxicity .
- Substituent Effects : Fluorine in Doxifluridine increases thymidylate synthase inhibition, while AZT’s azido group confers antiviral activity but also mitochondrial toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
